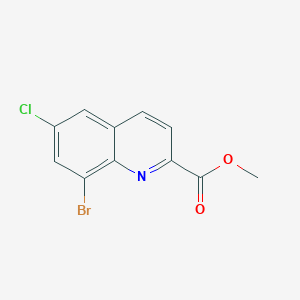![molecular formula C15H21N3O2 B6628147 [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6628147.png)
[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone, also known as JNJ-40411813, is a novel compound with potential therapeutic applications in the treatment of various diseases. In
Mecanismo De Acción
[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone exerts its therapeutic effects by inhibiting the activity of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response pathway. By inhibiting ATR kinase, [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone prevents the repair of DNA damage in cancer cells, leading to cell death. In neurodegenerative diseases, [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone reduces oxidative stress and inflammation by activating the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway.
Biochemical and Physiological Effects
[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone has been shown to have a range of biochemical and physiological effects. In cancer cells, [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone induces DNA damage and cell cycle arrest, leading to apoptosis. In neurodegenerative diseases, [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone reduces oxidative stress and inflammation, leading to neuroprotection. [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone has also been found to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone has several advantages for lab experiments, including its high potency and selectivity for ATR kinase inhibition, its ability to induce DNA damage in cancer cells, and its neuroprotective effects in neurodegenerative diseases. However, [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several possible future directions for research on [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune diseases and viral infections. Another direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy and safety. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone involves the reaction of 2-(2-hydroxycyclohexyl)pyrrolidine with pyrimidine-5-carboxylic acid methyl ester in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous dichloromethane. The reaction is carried out at room temperature for 12 hours, and the resulting product is purified by column chromatography using a mixture of dichloromethane and methanol as eluent.
Aplicaciones Científicas De Investigación
[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone has been shown to inhibit the growth of tumor cells in vitro and in vivo by targeting the DNA damage response pathway. In Alzheimer's disease and Parkinson's disease research, [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14-6-2-1-4-12(14)13-5-3-7-18(13)15(20)11-8-16-10-17-9-11/h8-10,12-14,19H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZIKZWFCLWPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCCN2C(=O)C3=CN=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)

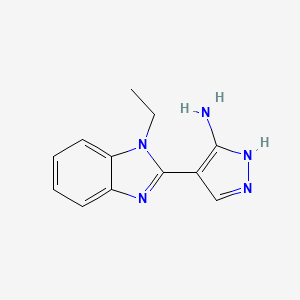
![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)
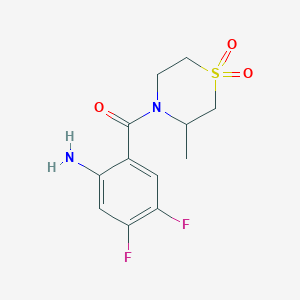
![2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)
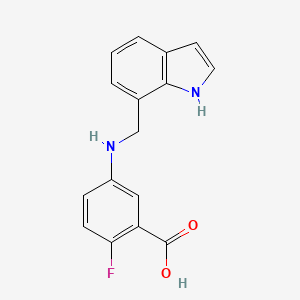
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
![5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6628134.png)
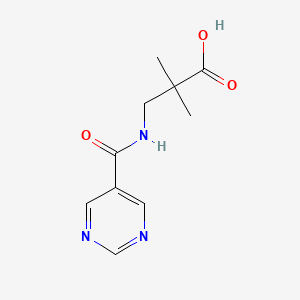
![4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)
![5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B6628152.png)
![[4-(6-Aminopyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6628158.png)
